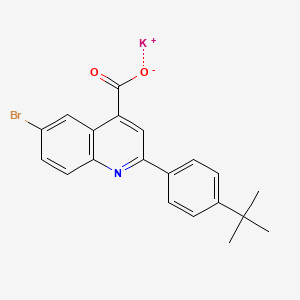![molecular formula C17H16N4O2 B4888088 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one
描述
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrido[4,3-d]pyrimidines, which have been studied for their anti-cancer, anti-inflammatory, and anti-viral properties. In
作用机制
The mechanism of action of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is mainly attributed to its inhibition of CDK4 and NF-κB pathways. CDK4 is a key regulator of the cell cycle and its inhibition by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one leads to cell cycle arrest and apoptosis in cancer cells. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory responses are also reduced by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one through the inhibition of NF-κB activation, resulting in the reduction of pro-inflammatory cytokine and chemokine production. In viral infections, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the viral polymerase activity, leading to the suppression of viral replication.
实验室实验的优点和局限性
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in in vivo studies.
未来方向
There are several future directions for the research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one. One potential area of research is the development of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one's potential therapeutic applications in other diseases such as neurodegenerative disorders. Additionally, the combination of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one with other drugs or therapies may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of CDK4 and NF-κB pathways, leading to various biochemical and physiological effects. While 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has some limitations, its easy synthesis and stability make it a valuable tool for scientific research. Future research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one may lead to the development of novel therapies for various diseases.
科学研究应用
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and viral infections. In cancer research, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has shown promising results as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in the progression of various cancers. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has also been studied for its anti-inflammatory effects, which are mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway. Additionally, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit anti-viral activity against hepatitis B virus (HBV) by inhibiting the viral polymerase activity.
属性
IUPAC Name |
2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIDBLMFVLYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
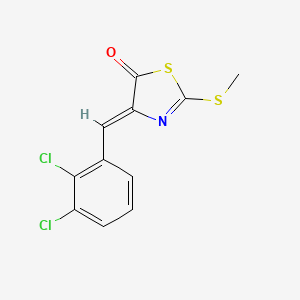
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
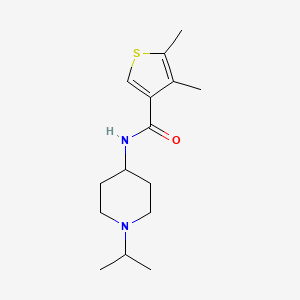
![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B4888052.png)
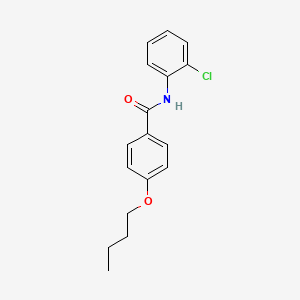
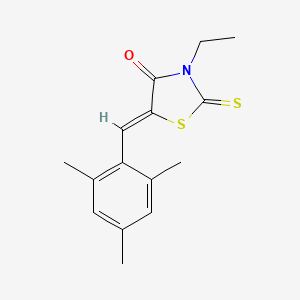
![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)
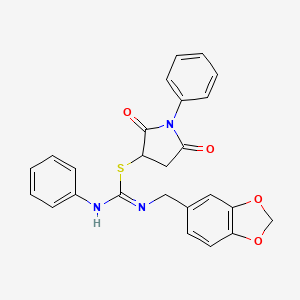
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B4888106.png)
